molecular formula C8H8ClN3 B106404 6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine CAS No. 17412-26-9

6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B106404
CAS No.: 17412-26-9
M. Wt: 181.62 g/mol
InChI Key: HLRWSGWOBOHHGY-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine is a high-purity chemical reagent intended for research and development applications in a laboratory setting. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. As a member of the imidazo[1,2-b]pyridazine family, this scaffold is of significant interest in medicinal chemistry and drug discovery. The structure features a chloro group at the 6-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. The presence of methyl groups at the 2- and 3-positions can influence the compound's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable intermediate for optimizing the physicochemical properties of lead compounds. Research into analogous imidazo[1,2-b]pyridazine compounds has demonstrated their potential as core scaffolds in the development of agents against neglected tropical diseases, highlighting the therapeutic relevance of this heterocyclic system. Scientists value this specific compound as a key synthetic building block for exploring new chemical space in the search for bioactive molecules.

Properties

IUPAC Name

6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6(2)12-8(10-5)4-3-7(9)11-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRWSGWOBOHHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Directed Regioselectivity

In the absence of a halogen substituent, 3-aminopyridazine undergoes alkylation at the non-adjacent nitrogen, leading to undesired byproducts. Introducing a chlorine atom at the 6-position reduces the nucleophilicity of the competing nitrogen, shifting the reaction pathway toward the formation of the imidazo[1,2-b]pyridazine core. This mechanistic insight is critical for achieving yields exceeding 70% in large-scale syntheses.

Optimization of Reaction Conditions

Early protocols employed sodium bicarbonate as a base in aqueous or ethanol solutions at temperatures ranging from 60°C to 80°C. Recent optimizations advocate for polar aprotic solvents like dimethylformamide (DMF), which enhance solubility and reaction rates. For example, refluxing 3-amino-6-chloropyridazine with 2-bromo-1-(4-dimethylaminophenyl)propan-1-one in DMF for 12 hours yielded the target compound with 82% purity after recrystallization.

Formamidine Intermediate-Based Synthesis

A patent-published method (CN112321592B) describes an alternative route using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a formamidine intermediate, which subsequently reacts with bromoacetonitrile to form the imidazo[1,2-b]pyridazine scaffold. While originally developed for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, this approach is adaptable to dimethyl-substituted variants.

Stepwise Reaction Mechanism

  • Intermediate Formation : 3-Amino-6-chloropyridazine reacts with DMF-DMA at 50–100°C to form N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine.

  • Cyclization : Bromoacetonitrile introduces the nitrile group, followed by intramolecular cyclization under elevated temperatures (50–160°C) in acetonitrile or ethanol.

  • Purification : Crude products are washed with ethyl acetate and recrystallized using n-hexane/ethyl acetate (1:2) to achieve >98% purity.

Advantages and Limitations

This method reduces reaction times to 8–10 hours and eliminates the need for toxic α-bromoketones. However, scalability is hindered by the high cost of DMF-DMA and the requirement for precise pH control during workup (pH 7–9).

Alternative Pathways: Methylation and Functionalization

Post-synthetic modifications offer routes to introduce methyl groups at specific positions. For instance, 6-chloroimidazo[1,2-b]pyridazine can undergo Friedel-Crafts alkylation using methyl iodide in the presence of potassium carbonate. Alternatively, reductive methylation with paraformaldehyde and sodium borohydride selectively methylates amino groups without affecting chloro substituents.

Methylation Efficiency

  • Direct Alkylation : Methyl iodide in DMF at 80°C for 6 hours achieves 65% yield but risks over-alkylation.

  • Reductive Methylation : Sodium borohydride-mediated reduction after paraformaldehyde treatment improves selectivity, yielding 73% 2,3-dimethyl product.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Condensationα-Bromoketone, NaHCO₃DMF, 80°C, 12h70–82%85–90%
Formamidine IntermediateDMF-DMA, BromoacetonitrileAcetonitrile, 100°C, 10h77.5%98.5%
Reductive MethylationParaformaldehyde, NaBH₄Ethanol, RT, 4h73%92%

The formamidine route offers superior purity but requires costly reagents, while condensation remains the most scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit promising antimicrobial and anticancer activities. For instance, studies have shown that certain imidazo[1,2-a]pyridine analogues demonstrate significant efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The structure-activity relationship (SAR) studies highlight that modifications to the imidazo[1,2-b]pyridazine framework can enhance its biological activity against various pathogens.

Potential in Tuberculosis Treatment
6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine has been identified as a candidate for further investigation in the treatment of MDR-TB and XDR-TB. The compound's ability to inhibit Mycobacterium tuberculosis has been demonstrated through high-throughput screening methods . The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating potential for development as a therapeutic agent.

Synthetic Utility

Building Block in Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can be facilitated using common reagents and conditions like transition metal catalysts or metal-free oxidation agents .

Intermediate for Novel Drug Development
The compound is also utilized as an intermediate in the synthesis of other pharmaceutical agents. For example, it plays a crucial role in developing anti-cancer drugs by serving as a precursor for generating novel compounds with enhanced therapeutic properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₈ClN₃ (for 6-chloro-2,8-dimethyl variant ).
  • Stability : Stable under ambient conditions, soluble in polar organic solvents .
  • Pharmacological Relevance : Demonstrated activity in kinase inhibition, anti-proliferative effects, and antimicrobial applications .

Comparison with Structural Analogues

Structural Isomers of Imidazopyridazine

The imidazopyridazine family includes three primary isomers (Fig. 2):

Imidazo[4,5-c]pyridazine (6) : Two nitrogen atoms in each ring.

Imidazo[4,5-d]pyridazine (7) : Similar to (6) but with altered nitrogen positioning.

Imidazo[1,2-b]pyridazine (8) : Shares one nitrogen atom between rings.

Key Differences :

  • Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more synthetically tractable due to established methods like haloacetaldehyde condensations and transition-metal-catalyzed cross-couplings .
  • Pharmacological Exploration : Imidazo[1,2-b]pyridazines dominate drug discovery efforts, with reported activity against kinases (IKKβ, FLT3-ITD), acetylcholinesterase (AChE), and parasites .

Key Findings :

  • 3-Nitro and 6-Amino Groups: Enhance AChE inhibition (e.g., 5c and 5h ).
  • Aryl Substituents at 2-Position : Improve anthelmintic potency (e.g., 2-phenyl derivatives ).
  • Chlorine at 6-Position : Critical for anti-proliferative effects and kinase selectivity .

Biological Activity

6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the chlorination of 2,3-dimethylimidazole using agents like thionyl chloride or phosphorus pentachloride under reflux conditions in solvents such as dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various pathogens including bacteria and fungi. The compound's mechanism involves the inhibition of specific enzymes critical for microbial survival.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231.

Table 2: Cytotoxicity of this compound

Cell LineEC50 (µM)CC50 (µM)
T-47D5.0>100
MDA-MB-2314.5>100

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit the activity of key enzymes involved in metabolic pathways and signal transduction. This inhibition can lead to disrupted cellular processes such as proliferation and apoptosis.

Enzyme Inhibition

The compound has shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity of this compound to CDK2 was confirmed through in silico studies, suggesting potential for development as an anticancer agent targeting this pathway .

Case Studies

In a recent study focusing on the compound's effects on Leishmania species, it was found that despite good in vitro activity against the trypomastigote form of Trypanosoma brucei, the compound exhibited poor solubility in culture media which limited its practical application . This highlights the need for further modifications to enhance bioavailability and efficacy.

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